6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 3-methylphenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-methylbenzaldehyde with ethyl acetoacetate followed by cyclization and subsequent hydrolysis. The reaction conditions often require the use of strong bases, such as sodium ethoxide, and heating to facilitate the formation of the pyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the synthetic process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyridine ring and carboxylic acid group make it a versatile intermediate in organic synthesis.
Biology: In biological research, 6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, and antimicrobial activities.
Medicine: This compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in antioxidant applications, it may act by scavenging free radicals and preventing oxidative stress. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
6-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
6-(4-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
2-oxo-1,2-dihydropyridine-3-carboxylic acid
Uniqueness: 6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound's properties and applications compared to its analogs.
Properties
IUPAC Name |
6-(3-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-3-2-4-9(7-8)11-6-5-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUVPLKCVZCRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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